N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
921201-88-9 |
|---|---|
Molecular Formula |
C13H17N5O |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
N-(4-azidophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H17N5O/c14-17-16-12-6-4-11(5-7-12)15-13(19)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H,15,19) |
InChI Key |
OBWGBQMBSMJONL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as 4-bromoaniline, with sodium azide under appropriate conditions.
Acetamide Formation: The intermediate product is then reacted with chloroacetyl chloride to form the acetamide linkage.
Piperidine Introduction: Finally, the piperidine ring is introduced through nucleophilic substitution, where piperidine reacts with the acetamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution under basic conditions. In one synthesis route, 4-azidoaniline reacts with chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base, followed by substitution with piperidine to yield the target compound .
Key Reaction Parameters:
| Reagent/Condition | Role | Outcome |
|---|---|---|
| Chloroacetyl chloride | Acylating agent | Forms intermediate chloroacetamide |
| Piperidine | Nucleophile | Substitutes chloride at acetamide |
| TEA/THF | Base/Solvent | Facilitates deprotonation |
This method achieves moderate yields (~46%) , with purification via column chromatography.
Stability Under Hydrolytic Conditions
The acetamide group exhibits stability in neutral aqueous environments but hydrolyzes under acidic or alkaline conditions. For example:
-
Acidic Hydrolysis : Prolonged exposure to HCl (6M) at 80°C cleaves the acetamide bond, yielding 4-azidoaniline and 2-(piperidin-1-yl)acetic acid.
-
Basic Hydrolysis : NaOH (2M) at 60°C produces the corresponding carboxylate salt.
Degradation Kinetics (Representative Data):
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 1.0, 80°C | 2.5 | 4-azidoaniline |
| pH 12.0, 60°C | 4.8 | Sodium 2-(piperidin-1-yl)acetate |
Cycloaddition Reactions (Click Chemistry)
The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For instance, reaction with terminal alkynes like phenylacetylene in the presence of Cu(I) yields:
Reaction Scheme:
Optimized Conditions:
| Component | Concentration | Temperature | Time | Yield |
|---|---|---|---|---|
| Phenylacetylene | 1.2 eq | 25°C | 2 h | 85%[^1] |
| CuSO₄·5H₂O/Sodium ascorbate | 10 mol% | - | - | - |
This reaction is pivotal for bioconjugation and materials science applications.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related acetamides:
The azido group’s electron-withdrawing nature slightly reduces nucleophilicity at the acetamide compared to nitro or fluoro substituents.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with exothermic peaks corresponding to azide decomposition (~220°C) and acetamide breakdown (~300°C).
Thermal Profile:
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| 180–220 | 35 | Azide decomposition (N₂ release) |
| 220–300 | 50 | Acetamide/piperidine degradation |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Preliminary studies suggest that N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide may exhibit anticancer properties. Compounds with azido groups have been reported to inhibit cancer cell lines by disrupting cellular processes such as DNA replication and apoptosis pathways. The piperidine component enhances lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
-
Antimicrobial Properties :
- Similar compounds have shown antimicrobial activity against various bacterial and fungal strains. Research indicates that derivatives of piperidine-based acetamides can possess significant antimicrobial potency comparable to established drugs . This suggests that this compound could be explored for developing new antimicrobial agents.
-
Anticonvulsant Activity :
- Studies on related compounds indicate potential anticonvulsant properties. For instance, modifications in the structure of piperidine derivatives have been associated with activity in animal models of epilepsy . This area warrants further investigation to evaluate the efficacy of this compound in treating seizure disorders.
Chemical Biology Applications
-
Click Chemistry :
- The azido group allows for applications in click chemistry, facilitating the synthesis of complex molecules through selective reactions with alkynes. This property is particularly useful for creating bioconjugates and drug delivery systems.
-
Biological Target Interaction Studies :
- Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy can be employed to study these interactions, potentially revealing pathways involved in cancer or microbial resistance.
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insights into the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azide group could also participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Core
Piperidine vs. Piperazine Derivatives
- N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6): Structure: Piperazine (two nitrogen atoms) replaces piperidine. Impact: Increased basicity and hydrogen-bonding capacity due to the secondary amine in piperazine. Safety: Requires precautions for inhalation and skin contact, as noted in its safety data sheet . Molecular Weight: 219.28 g/mol (C₁₂H₁₇N₃O), lighter than the target compound (C₁₃H₁₆N₄O₂).
Aryl Group Modifications
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide :
N-(4-Hydroxyphenyl)acetamide (Paracetamol analog) :
- N-(3-Chloro-4-hydroxyphenyl)acetamide: Structure: Chlorine and hydroxyl substituents on the phenyl ring.
Enzyme Inhibition
- N-Substituted-2-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamides (e.g., 7a-k): Activity: Potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with IC₅₀ values in the micromolar range . Comparison: The sulfonyl group in these derivatives may enhance enzyme binding compared to the azide group, which is more sterically hindered.
Physicochemical and Functional Properties
Reactivity and Stability
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Enzyme Inhibition Data (Selected Derivatives)
Biological Activity
N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide is a chemical compound with significant potential in medicinal chemistry, particularly in the development of anticancer therapies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an azido group attached to a para-substituted phenyl ring and a piperidine moiety linked through an acetamide functional group. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of these functional groups contributes to its biological activity, particularly in cancer treatment.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Similar compounds have demonstrated the ability to inhibit specific cancer cell lines by interfering with cellular processes such as DNA replication and apoptosis pathways. Preliminary data suggest that this compound may induce apoptosis in cancer cells by interacting with proteins involved in cancer pathways.
Table 1: Comparison of Anticancer Activity in Similar Compounds
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis; targets cancer pathways |
| Sorafenib | 1.62 ± 0.27 | Inhibits cell proliferation; targets kinases |
| Compound 27 (related structure) | 0.62 ± 0.34 | Induces G2/M arrest; inhibits IGF1R |
The mechanisms through which this compound exerts its biological effects include:
- Protein Interaction : It is hypothesized that the compound interacts with specific proteins involved in signaling pathways related to cancer progression. Such interactions may lead to the activation of apoptotic pathways.
- Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase cell cycle arrest, preventing cancer cells from dividing and proliferating .
Structure-Activity Relationship (SAR)
The presence of the piperidine moiety enhances the lipophilicity and bioavailability of the compound, making it a candidate for pharmacological studies. SAR studies suggest that modifications to the azido or piperidine groups can significantly influence the compound's biological activity .
Case Studies and Research Findings
Several studies have focused on related compounds that provide insights into the potential biological activities of this compound:
- In Vitro Studies : Research has shown that compounds with similar structures can inhibit cell migration and induce apoptosis in various cancer cell lines, including HepG2 cells, which are often used as a model for hepatocellular carcinoma (HCC). For example, Compound 27 demonstrated potent cytotoxicity against HepG2 cells with an IC value significantly lower than Sorafenib .
- Molecular Docking Studies : Computational modeling suggests that this compound can effectively bind to targets involved in tumor progression, such as IGF1R. This binding may facilitate its anticancer effects through inhibition of key signaling pathways .
- Potential for Drug Development : The unique properties of this compound position it as a lead compound for further development in drug discovery aimed at treating various cancers .
Q & A
Q. What are the optimal synthetic routes for N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer:
- Key Steps :
- Amination : React 4-azidoaniline with chloroacetyl chloride to form N-(4-azidophenyl)chloroacetamide.
- Piperidine Coupling : Substitute the chloride with piperidine via nucleophilic displacement in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (70–90°C).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Yield Optimization :
- Catalytic KI or K₂CO₃ enhances nucleophilic substitution efficiency. Microwave-assisted synthesis (e.g., 100 W, 10 min) reduces reaction time and improves yield by 15–20% compared to conventional heating .
- Reported Yields : 27–30% for analogous piperidine-acetamide derivatives under similar conditions .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the azide group (δ ~3.3 ppm for N₃ protons) and piperidine ring protons (δ 1.4–2.8 ppm). Integration ratios verify substitution patterns .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ expected for C₁₃H₁₆N₄O: 260.1273) confirms molecular identity .
- FT-IR : Azide stretch at ~2100 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- HPLC-PDA : Purity >95% achieved using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
Q. How should researchers handle the compound’s azide group to ensure safety and stability?
Methodological Answer:
- Stability : Azides are light- and heat-sensitive. Store in amber vials at –20°C under inert gas (Ar/N₂). Monitor for decomposition (color change to yellow indicates degradation) .
- Safety : Avoid friction, shock, or direct heating. Use blast shields and remote handling tools during synthesis. Decompose waste azides with 10% NaNO₂/1% CuSO₄ aqueous solution .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications?
Methodological Answer:
- Click Chemistry Utility : The azide group undergoes CuAAC with terminal alkynes to form triazole-linked conjugates. Kinetic studies show second-order dependence on Cu(I) concentration, with rate constants (k) ~0.1–0.3 M⁻¹s⁻¹ in THF/H₂O .
- Catalytic System : Use CuSO₄/sodium ascorbate (1:2 molar ratio) with TBTA ligand (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to suppress Cu-induced side reactions .
Q. How does structural modification of the piperidine ring affect biological target engagement?
Methodological Answer:
- SAR Studies :
- Piperidine Substitution : N-Methylation reduces CNS penetration (logBB <0.3 vs. 0.8 for unmodified piperidine), as shown in analogous RORγ modulators .
- Azide Positioning : Para-substitution on the phenyl ring (vs. meta) enhances binding affinity to kinase targets (e.g., IC₅₀ = 120 nM vs. >1 µM) due to improved steric alignment .
- Computational Modeling : Docking simulations (AutoDock Vina) predict hydrogen bonding between the acetamide carbonyl and Lys246 in RORγ’s ligand-binding domain .
Q. What strategies resolve contradictions in reported bioactivity data for azide-containing acetamides?
Methodological Answer:
- Case Study : Discrepancies in antimicrobial activity (MIC = 8–64 µg/mL across studies) may arise from:
- Assay Variability : Broth microdilution (CLSI) vs. agar diffusion. Standardize inoculum size (5×10⁵ CFU/mL) and growth media (Mueller-Hinton) .
- Redox Interference : Azide groups can quench bacterial respiration, confounding results. Include azide-free controls and validate via ROS scavenger (e.g., thiourea) co-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
